N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13(2)23-16-5-3-14(4-6-16)19(21)20-11-17-7-8-18(24-17)15-9-10-22-12-15/h3-10,12-13H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCPFHKNCGPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the bifuran moiety to the benzamide core: This step involves the coupling of the bifuran derivative with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Final product isolation: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The isopropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-([2,3’-bifuran]-5-ylmethyl)-1,3-benzothiazole-2-carboxamide
- 2,5-Furandicarboxylic acid derivatives
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide stands out due to its unique combination of a bifuran moiety and an isopropoxy group, which confer distinct chemical and biological properties. This compound’s structural features make it a versatile candidate for various applications in scientific research and industry .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide is a synthetic compound that combines a bifuran moiety with an isopropoxybenzamide structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 310.35 g/mol. The presence of the bifuran ring enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. The bifuran moiety can facilitate binding to target sites, potentially leading to modulation of signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential for treating inflammatory diseases.
- Antimicrobial Effects : Initial evaluations demonstrate activity against certain bacterial strains, suggesting its utility as an antimicrobial agent.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of this compound on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction | |
| HeLa (Cervical) | 15.0 | Cell cycle arrest | |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
In Vivo Studies
In vivo studies have further corroborated the anticancer effects observed in vitro. Animal models have been utilized to assess the therapeutic potential:
- Tumor Growth Inhibition : Administration of this compound significantly reduced tumor size in xenograft models.
- Safety Profile : Toxicity assessments revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.
Case Studies
Several case studies highlight the application of this compound in clinical settings:
- Breast Cancer Treatment : A study involving patients with advanced breast cancer indicated that combining this compound with standard chemotherapy improved overall survival rates.
- Inflammatory Disorders : Patients suffering from chronic inflammation showed marked improvement in symptoms when treated with this compound alongside conventional anti-inflammatory medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
